Product packaging for 1-(3-Chlorophenyl)cyclopropanamine(Cat. No.:CAS No. 474709-84-7)

1-(3-Chlorophenyl)cyclopropanamine

Cat. No.: B1522653
CAS No.: 474709-84-7
M. Wt: 204.09 g/mol
InChI Key: AWQJBHOHCVILOR-UHFFFAOYSA-N
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Description

Significance within Medicinal Chemistry Research

The significance of 1-(3-Chlorophenyl)cyclopropanamine in medicinal chemistry is rooted in the established importance of its constituent parts. The cyclopropane (B1198618) motif is a frequently occurring ring system in small-molecule drugs, valued for the conformational rigidity and specific three-dimensional shape it imparts. nih.gov This can be a crucial factor in achieving selective binding to biological targets.

Derivatives of similar structures have shown a wide range of biological activities. For instance, nitrogen-containing rings are pivotal in drug development due to their diverse therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial effects. nih.gov The inclusion of a chlorophenyl group can influence a molecule's metabolic stability and binding affinity to target proteins. A notable example from research into related compounds is the discovery that 1-(3-chlorophenyl)-4-phenethylpiperazine exhibits high affinity for the dopamine (B1211576) transporter (DAT), highlighting the potential of the 3-chlorophenyl group in designing ligands for neurotransmitter transporters. nih.gov

Role as a Privileged Scaffold in Drug Discovery

While the term "privileged scaffold" is typically reserved for molecular frameworks that can provide ligands for multiple, distinct biological targets, the core structure of this compound contains elements that are hallmarks of such scaffolds. The cyclopropane ring is considered an important design element in medicinal chemistry. nih.gov Its rigid nature helps to position other functional groups in a well-defined spatial arrangement, which can be advantageous for receptor binding.

The concept of using defined building blocks to create libraries of diverse compounds is a cornerstone of modern drug discovery. nih.govwhiterose.ac.uk The structure of this compound, with its reactive amine group, allows for the straightforward synthesis of a wide array of derivatives. This enables medicinal chemists to systematically explore the chemical space around this core structure to identify compounds with desired biological activities. The combination of the rigid cyclopropane and the functionalizable amine attached to a phenyl ring represents a versatile template for generating lead-like compounds. nih.gov

Overview of Current Research Trajectories

Current research involving structures related to this compound is largely directed towards the discovery of new therapeutic agents, particularly for central nervous system (CNS) disorders. The development of drugs for CNS diseases remains a significant challenge in part due to the difficulty of crossing the blood-brain barrier. nih.govqps.com The physicochemical properties of cyclopropane-containing compounds can be optimized to enhance brain penetration.

A key research trajectory is the investigation of derivatives as transporter inhibitors. The finding that a related chlorophenyl-containing compound is a highly selective dopamine transporter (DAT) ligand suggests that derivatives of this compound could be explored for their potential to modulate the levels of neurotransmitters in the brain. nih.gov This has implications for the treatment of various neurological and psychiatric conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2N B1522653 1-(3-Chlorophenyl)cyclopropanamine CAS No. 474709-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZLWZKZPAZLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474709-84-7
Record name 1-(3-Chlorophenyl)cyclopropanamine
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Record name 474709-84-7
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Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 1-(3-Chlorophenyl)cyclopropanamine Core

Transition-metal catalysis offers powerful tools for the construction of the C(aryl)-C(cyclopropyl) or C(aryl)-N(cyclopropylamine) bond. These methods are valued for their efficiency and functional group tolerance.

Transition-Metal Catalyzed Approaches

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reactions are an effective means for forming C-C and C-N bonds. orgsyn.org In the context of synthesizing this compound, a plausible strategy involves the reductive cross-coupling of a 3-chlorophenyl halide with a suitable cyclopropylamine (B47189) synthon. While direct literature for this specific transformation is sparse, related nickel-catalyzed arylations provide a blueprint. nih.govnih.gov For instance, the hydroarylation of vinyl amides using a chiral nickel catalyst and a silane (B1218182) reductant demonstrates the capacity to form α-aryl amides, a related structural motif. nih.gov The general approach would involve coupling an activated cyclopropylamine derivative with 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene (B1293798) in the presence of a nickel(0) catalyst, often generated in situ from a Ni(II) precatalyst, a suitable ligand, and a reducing agent.

Cobalt-Catalyzed Cross-Coupling

First-row transition metals like cobalt have emerged as cost-effective and sustainable alternatives to precious metals for cross-coupling reactions. rsc.orgthieme-connect.de Cobalt-catalyzed amination of aryl halides presents a viable pathway. rsc.org This approach would typically involve the reaction of 1-chloro-3-iodobenzene with a protected cyclopropylamine or a surrogate like lithium hexamethyldisilazide (LiHMDS) followed by deprotection, catalyzed by a Co(I) complex. rsc.org Mechanistic studies suggest these reactions proceed through a Co(I)/Co(III) catalytic cycle, avoiding single-electron pathways that can lead to unwanted side products. rsc.org The choice of ligand is critical to stabilize the active cobalt species and promote the desired bond formation.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, with reactions like the Buchwald-Hartwig amination being particularly relevant. This reaction could be applied to couple cyclopropylamine directly with a 3-chlorophenyl halide, such as 1-bromo-3-chlorobenzene. The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, RuPhos) is crucial for achieving high yields. The reaction is typically performed in the presence of a base like sodium tert-butoxide.

Alternatively, domino reactions involving palladium-catalyzed cyclization can construct complex ring systems in a single step, highlighting the versatility of this metal in C-C and C-heteroatom bond formation. nih.gov

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation. uwindsor.camdpi.com To synthesize this compound, this protocol would involve the palladium-catalyzed reaction between a cyclopropylboronic acid derivative and a 3-chlorophenyl halide. A common strategy is to use N-protected cyclopropylboronic acids or their esters (e.g., Bpin) and couple them with an aryl halide like 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene. nih.govmdpi.com The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand, along with a base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the transmetalation step. mdpi.com Subsequent deprotection of the amine group would yield the final product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventYield (%)Reference
1-bromo-3-chlorobenzeneCyclopropylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OVariableGeneral Protocol mdpi.com
1-chloro-3-iodobenzeneN-Boc-cyclopropylboronic acid pinacol (B44631) esterPd(PPh₃)₄K₃PO₄Toluene/H₂OVariableGeneral Protocol nih.gov

An alternative and highly effective strategy involves forming the cyclopropane (B1198618) ring on a molecule already containing the 3-chlorophenyl group. This approach circumvents the need for pre-formed cyclopropyl (B3062369) reagents, which can be unstable or expensive. wikipedia.org

A prominent method in this category is the titanium-mediated cyclopropanation of nitriles, a variation of the Kulinkovich reaction. wikipedia.orgorganic-chemistry.org Specifically, the Kulinkovich-Szymoniak reaction allows for the direct synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org This transformation involves treating a nitrile with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide like Ti(O-iPr)₄. This generates a titanacyclopropane intermediate in situ. organic-chemistry.orghandwiki.org The titanacyclopropane then reacts with the nitrile (3-chlorobenzonitrile) to form an azatitanacycle. Subsequent treatment with a Lewis acid, or simply aqueous workup, hydrolyzes this intermediate to furnish the desired this compound. organic-chemistry.org This method is often high-yielding and provides a direct entry to the target compound from readily available starting materials.

Table 2: Titanium-Mediated Synthesis of 1-(3-Aryl)cyclopropanamines

Starting MaterialReagentsCatalyst/MediatorSolventKey IntermediateYield (%)Reference
3-Chlorobenzonitrile (B1581422)EtMgBr (2 equiv.)Ti(O-iPr)₄ (stoichiometric)THF or Et₂OAzatitanacyclopenteneGood to Excellent organic-chemistry.org

Cyclopropanation Reactions

Zinc Reagent-Mediated Cyclopropanation

A foundational method for creating the cyclopropane ring, particularly from alkene precursors, is the Simmons-Smith reaction. This reaction utilizes a zinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple (Zn(Cu)). libretexts.orgnih.gov The process is a stereospecific syn-addition, meaning the geometry of the starting alkene is preserved in the product. nih.gov

For the synthesis of the 1-(3-Chlorophenyl)cyclopropane core, the logical precursor would be 3-chlorostyrene (B1584043). The reaction proceeds via a concerted mechanism where the zinc carbenoid transfers a methylene (B1212753) (CH₂) group to the double bond of the styrene (B11656). libretexts.org

Reaction Scheme: Simmons-Smith Cyclopropanation

Generated code

The reactivity in Simmons-Smith reactions is generally higher for electron-rich alkenes. nih.gov While the chloro-substituent on the phenyl ring is electron-withdrawing, the styrene system is still sufficiently reactive to undergo cyclopropanation.

Reagent/CatalystDescriptionRole in Synthesis
Diiodomethane (CH₂I₂) An organoiodine compound.Source of the methylene (CH₂) group for the cyclopropane ring.
Zinc-Copper Couple (Zn(Cu)) An alloy of zinc and copper.Reacts with diiodomethane to form the active zinc carbenoid species (IZnCH₂I). libretexts.org

This method provides an effective, albeit non-stereoselective, route to the racemic cyclopropane structure, which can then be functionalized further.

Stereoselective Synthesis of Cyclopropanamine Scaffolds

Achieving stereocontrol, particularly the synthesis of a single enantiomer, is crucial in medicinal chemistry. For cyclopropanamines, several advanced strategies have been developed.

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. A chemoenzymatic strategy has been developed for producing chiral cyclopropane scaffolds from vinylarenes. nih.gov This can be envisioned as a two-step process for this compound:

Enantioselective Cyclopropanation: An engineered variant of sperm whale myoglobin (B1173299) can catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes using a diazoketone as a carbene source. This would convert 3-chlorostyrene into a chiral cyclopropyl ketone. nih.gov

Asymmetric Amination: The resulting prositagliptin-like ketone can then be subjected to asymmetric amination using an engineered transaminase enzyme. This technology was famously applied in the synthesis of the drug Sitagliptin, where a ketone is converted to a chiral amine with high enantiomeric excess. libretexts.org

This combined approach highlights the power of biocatalysis to create complex chiral molecules with high precision. libretexts.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. A notable method for the asymmetric synthesis of cyclopropylamines involves the use of N-sulfinyl imines.

This strategy begins with the formation of a chiral N-sulfinyl α-chloro ketimine. Treatment of this intermediate with a Grignard reagent initiates a 1,3-dehydrohalogenation to form a cyclopropylideneamine, which is then attacked by a second equivalent of the Grignard reagent. This sequence yields a chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamide with good diastereoselectivity. The auxiliary can then be cleaved under acidic conditions to furnish the free, enantiopure primary cyclopropylamine. thieme-connect.com

StepDescriptionKey ReagentsOutcome
1 Formation of chiral ketimineα-chloro ketone, (R)- or (S)-tert-butanesulfinamideChiral N-sulfinyl α-chloro ketimine
2 Cyclopropanation & AdditionGrignard Reagent (e.g., EtMgBr)Chiral N-sulfinyl cyclopropylamine
3 DeprotectionAcid (e.g., HCl)Enantiopure primary cyclopropylamine

This method provides a direct and efficient pathway to optically active 1-substituted cyclopropylamines. thieme-connect.com

Functional Group Transformations and Derivatization

Once the this compound scaffold is synthesized, its functional groups—the primary amine and the aryl chloride—can be further modified to create a diverse range of derivatives.

The primary amine of the cyclopropylamine moiety is a key functional handle for derivatization. However, its reactivity can be influenced by the steric bulk of the adjacent cyclopropane ring. Common transformations include:

Acylation/Amide Bond Formation: The amine can react with acylating agents like acid chlorides or anhydrides to form amides. This is a fundamental transformation in medicinal chemistry for building more complex structures.

N-Arylation: The formation of a C(aryl)-N bond is often accomplished via transition metal-catalyzed cross-coupling reactions. The direct N-arylation of cyclopropylamine can be challenging, but specialized catalyst systems have been developed to overcome this. A nickel-catalyzed method has been reported for the C-N cross-coupling of cyclopropylamine with a wide range of (hetero)aryl halides and pseudohalides, including chlorides, under mild, room-temperature conditions. researchgate.net This demonstrates a powerful route to N-aryl cyclopropylamines, a class of compounds with significant pharmaceutical relevance. researchgate.net

The chlorine atom on the phenyl ring serves as a versatile point for modification, primarily through palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are cornerstones of modern organic synthesis. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgyoutube.com This would allow for the introduction of various alkyl, alkenyl, or aryl groups at the 3-position of the phenyl ring. While the presence of a basic amine can sometimes inhibit the palladium catalyst, modern ligand systems have been developed that are highly effective for coupling substrates with amine functionalities. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.orgrsc.org Applying this to this compound (after protecting the primary amine) would enable the synthesis of diaminophenyl derivatives. The development of sophisticated phosphine ligands has made the coupling of unreactive aryl chlorides a routine transformation. tcichemicals.comrsc.org

These cross-coupling reactions dramatically expand the structural diversity achievable from the initial this compound core, allowing for the fine-tuning of molecular properties.

Optimization of Reaction Conditions for Yield and Purity

The optimization of the synthesis of this compound typically involves a multi-step process, with each step presenting opportunities for improvement. A common synthetic pathway involves the reaction of 3-chlorobenzonitrile with a titanium(IV) isopropoxide-catalyzed addition of a cyclopropyl Grignard reagent, followed by hydrolysis. The optimization of this and other potential routes is critical for maximizing the output of the desired product in high purity.

Detailed research findings have demonstrated the significant impact of various reaction parameters on the efficiency of the synthesis. Key areas of optimization have included the choice of catalyst, the solvent medium, and the reaction temperature.

Catalyst and Solvent Effects:

The selection of an appropriate catalyst and solvent system is paramount in driving the reaction towards high yield and purity. For instance, in the context of a Kulinkovich-type reaction to form the cyclopropylamine, the nature of the titanium catalyst and the Grignard reagent are crucial. Studies have explored different titanium sources and ligands to improve catalytic activity and selectivity.

The solvent plays a multifaceted role, influencing reagent solubility, reaction kinetics, and product isolation. A range of ethereal solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether, are commonly employed for the Grignard addition step due to their ability to solvate the organometallic species effectively. The impact of solvent choice on the reaction outcome is often evaluated by comparing product yields and purity levels obtained in different solvent systems under otherwise identical conditions.

Temperature and Reaction Time:

Reaction temperature is another critical variable that requires careful control. Lower temperatures are often favored in the initial stages of Grignard reactions to control exothermicity and minimize side reactions. Subsequent steps, such as the imine hydrolysis, may be performed at elevated temperatures to ensure complete conversion. The interplay between temperature and reaction time is systematically investigated to identify the optimal conditions that afford the highest yield of this compound in the shortest possible time, thereby enhancing process efficiency.

The following table summarizes hypothetical research findings from optimization studies, illustrating the impact of different reaction conditions on the yield and purity of this compound.

EntryCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Ti(Oi-Pr)₄ (10)THF-78 to 25126592
2Ti(Oi-Pr)₄ (10)Et₂O-78 to 25126090
3Ti(Oi-Pr)₄ (5)THF-78 to 25125591
4Ti(Oi-Pr)₄ (10)THF-50 to 25127295
5Ti(Oi-Pr)₄ (10)THF-78 to 25246893

This data is illustrative and intended to represent the type of information generated during reaction optimization studies.

Further optimization might involve a Design of Experiments (DoE) approach to systematically evaluate the interactions between multiple variables, leading to a more comprehensive understanding of the reaction landscape and the identification of a robust and high-yielding synthetic protocol.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of 1-(3-Chlorophenyl)cyclopropanamine is intrinsically linked to its core structural components: the phenyl ring, the cyclopropane (B1198618) ring, and the primary amine group. This phenylcyclopropylamine framework serves as a critical pharmacophore. Analogues such as tranylcypromine (B92988) (trans-2-phenylcyclopropylamine) have historically established the importance of this scaffold for monoamine oxidase (MAO) inhibition. nih.gov The primary amine is a key interaction point, often involved in hydrogen bonding or salt-bridge formation with target receptors. The cyclopropane ring positions the amine and the phenyl ring in a rigid, defined spatial orientation, which is crucial for binding. Studies on related compounds have shown that the 1-phenylcyclopropylamine structure itself is a modest inhibitor of MAO-B, highlighting the foundational role of this core motif. nih.gov The combination of these elements creates a compact and conformationally restricted molecule, a feature that is central to its interaction with biological targets.

Impact of Aromatic Substituents on Receptor Affinity and Potency

Substituents on the aromatic ring play a pivotal role in modulating the affinity and potency of phenylcyclopropylamine derivatives. The nature, position, and electronic properties of these substituents can drastically alter the pharmacological profile of the parent compound.

The location of substituents on the phenyl ring is a critical determinant of biological activity. In related compound series, such as ketamine esters, it has been observed that substituents at the 2- (ortho) and 3- (meta) positions generally lead to greater activity compared to those at the 4- (para) position. mdpi.com For the parent compound of this article, the chlorine atom is located at the meta position. This specific placement influences the molecule's electronic distribution and steric profile, which must be complementary to the topology of the receptor's binding pocket. Studies on other scaffolds have also found that while ortho- and meta-substitutions can be beneficial, larger substituents may introduce steric hindrance, thereby reducing affinity. mdpi.com The choice of the meta position for the chloro group in this compound is therefore a deliberate design choice to optimize interactions with its biological target.

The electronic character of the aromatic substituent significantly influences binding affinity and potency. The chlorine atom in this compound is an electron-withdrawing group (EWG). Research on analogous series of 2-aryl-2-fluoro-cyclopropylamines has demonstrated that the presence of EWGs, such as chlorine (-Cl) or trifluoromethyl (-CF3), enhances the inhibition of MAO-A. nih.gov Conversely, electron-donating groups (EDGs) like a methyl group (-CH3) were found to enhance the inhibition of other enzymes, such as tyramine (B21549) oxidase. nih.govnih.gov This suggests that for MAO-A inhibition, a lower electron density on the aromatic ring is favorable. The potency of inhibitors can be directly correlated with the electron-withdrawing strength of the substituent. For instance, in a study of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a strongly electron-withdrawing cyano (-CN) group were found to be active, whereas those with electron-donating or weaker EWGs were less effective. mdpi.com

Table 1: Effect of Aromatic Substituents on Enzyme Inhibition for Phenylcyclopropylamine Analogs
SubstituentElectronic EffectImpact on MAO-A InhibitionImpact on Tyramine Oxidase InhibitionSource
-ClElectron-WithdrawingIncreased PotencyDecreased Potency nih.govnih.gov
-FElectron-WithdrawingIncreased PotencyN/A nih.gov
-CF3Strongly Electron-WithdrawingIncreased PotencyDecreased Potency nih.govnih.gov
-CH3Electron-DonatingNo InfluenceIncreased Potency nih.govnih.gov
-OCH3Electron-DonatingNo InfluenceIncreased Potency nih.govnih.gov

Conformational Restriction and Cyclopropane Ring Strain in SAR

The cyclopropane ring is a unique structural element that imparts significant conformational rigidity and ring strain, both of which are crucial to the SAR of this compound. With C-C-C bond angles forced to be 60°, the ring possesses substantial angle strain compared to the ideal tetrahedral angle of 109.5°. masterorganicchemistry.comlibretexts.org This strain results in weaker, "bent" C-C bonds that are more reactive than typical alkane bonds. libretexts.org

Table 2: Properties of Small Cycloalkanes
CycloalkaneRing Strain (kJ/mol)Key Strain Contributor(s)Conformational FlexibilitySource
Cyclopropane~115Angle Strain, Torsional StrainRigid (No rotational freedom) masterorganicchemistry.comlibretexts.orglibretexts.org
Cyclobutane~110Angle Strain, Torsional StrainSlightly puckered libretexts.orglibretexts.org
Cyclopentane~26Torsional StrainEnvelope/Twist conformations libretexts.org

Rational Design of Derivatives for Enhanced Pharmacological Profiles

Rational design strategies are employed to create derivatives of a lead compound like this compound with improved properties such as increased potency, higher selectivity, or better metabolic stability. nih.gov This process involves systematically modifying the core structure. For example, based on the SAR principles discussed, new analogues could be synthesized by:

Varying Aromatic Substituents: Introducing different electron-withdrawing or electron-donating groups at various positions on the phenyl ring to fine-tune electronic properties and explore interactions within the receptor pocket. nih.govmdpi.com

Modifying the Cyclopropane Ring: While challenging, substitution on the cyclopropane ring itself, for instance with a fluorine atom, has been shown to dramatically alter activity and selectivity in related compounds. nih.gov

Altering the Amine Group: Converting the primary amine to a secondary or tertiary amine, or incorporating it into a larger heterocyclic structure, could modulate basicity, lipophilicity, and receptor interactions.

Docking studies of proposed derivatives within a homology model or crystal structure of the target protein can help prioritize which compounds to synthesize, focusing on those predicted to have the most favorable binding interactions. researchgate.net This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov

Chemoinformatic Approaches to SAR Analysis

Chemoinformatics provides a powerful computational framework for analyzing and interpreting SAR data, accelerating the drug discovery process. frontiersin.org For a series of analogues of this compound, chemoinformatic tools can be used to:

Profile Physicochemical Properties: Calculate properties like lipophilicity (logP), pKa, and polar surface area for each analogue and correlate them with biological activity. researchgate.net

Analyze Chemical Diversity: Use molecular fingerprints and other descriptors to quantify the structural diversity of a compound library and ensure comprehensive exploration of the relevant chemical space. researchgate.net

Develop Quantitative Structure-Activity Relationship (QSAR) Models: Build mathematical models that predict the biological activity of new, unsynthesized compounds based on their structural features. This allows for the virtual screening of large libraries of potential derivatives.

Perform Molecular Docking and Dynamics: Simulate the binding of ligands to their target receptor at an atomic level. frontiersin.org This structure-based drug design (SBDD) approach provides insights into the specific molecular interactions—such as hydrogen bonds, and hydrophobic or electrostatic interactions—that are crucial for affinity and selectivity, thereby guiding the rational design of more potent compounds. frontiersin.org

Biological Activities and Pharmacological Profiles

Modulation of Neurotransmitter Systems

The structure of 1-(3-Chlorophenyl)cyclopropanamine, featuring a cyclopropylamine (B47189) moiety, suggests potential interactions with neurotransmitter pathways, a characteristic of this chemical class.

Monoamine Oxidase Inhibition (MAOI)

Cyclopropylamines are a well-established class of mechanism-based inhibitors for monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. The parent compound of this class, tranylcypromine (B92988) (2-phenylcyclopropylamine), is a clinically used antidepressant that inhibits both MAO-A and MAO-B. Inhibition of these enzymes increases the synaptic availability of monoamine neurotransmitters, which is a key mechanism in treating depressive disorders.

Dopamine Receptor Antagonism (e.g., D3 Receptor)

The dopamine D3 receptor is a significant target for therapeutic intervention in several neurological and psychiatric conditions, including schizophrenia and substance use disorders. The development of selective D3 receptor antagonists has been a focus of extensive research. Structural modifications, such as the inclusion of dichlorophenyl moieties, have been identified as a strategy to develop potent and selective D3 ligands.

While there is a clear interest in compounds targeting the D3 receptor, and chloro-phenyl groups are recognized as important for binding, there is currently no specific published data detailing the binding affinity or antagonistic activity of this compound at the dopamine D3 receptor.

Therapeutic Applications in Central Nervous System Disorders

Compounds containing a cyclopropane (B1198618) ring are prevalent in drugs targeting the central nervous system (CNS). The structural rigidity and metabolic stability conferred by the cyclopropane group make it a valuable component in drug design for CNS disorders. The potential for this class of compounds to modulate key neurotransmitter systems underpins their therapeutic interest.

Given the likely MAO inhibitory activity, this compound could theoretically have applications in mood disorders. Furthermore, should it possess D3 receptor antagonism, its therapeutic scope could extend to other neuropsychiatric conditions. However, without specific preclinical or clinical data, any therapeutic application for this compound in CNS disorders remains speculative.

Enzyme Inhibition Profiles

Beyond neurotransmitter systems, the inhibitory potential of this compound extends to other critical enzyme families.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD presents a potential therapeutic strategy for conditions where NAE signaling is dysregulated. Research has led to the discovery of potent NAPE-PLD inhibitors, such as certain symmetrically substituted dichlorophenes.

Despite the investigation into various chemical scaffolds for NAPE-PLD inhibition, there is no available scientific literature to indicate that this compound has been evaluated for or possesses inhibitory activity against this enzyme.

Histone Lysine Demethylase (LSD1, KDM1A) Inhibition

Lysine-specific demethylase 1 (LSD1 or KDM1A) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histones. Overexpression of LSD1 is associated with various cancers, making it an attractive target for therapeutic development.

Notably, the MAO inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) is also a known inhibitor of LSD1. This dual activity has spurred research into developing more potent and selective LSD1 inhibitors based on the phenylcyclopropylamine scaffold. A doctoral thesis detailed the synthesis of derivatives of this compound, specifically trans-N-(2-(3-Chlorophenyl)cyclopropyl)pivalamide and cis-N-(2-(3-chlorophenyl)cyclopropyl)pivalamide, as part of a project to create selective LSD1 inhibitors. This indicates that the this compound core is a relevant structure for targeting LSD1. However, one study on related cis-cyclopropylamines found that they did not inhibit LSD1, highlighting that small structural changes can significantly impact activity. Specific inhibitory data (e.g., IC50 values) for the parent compound, this compound, against LSD1 are not currently available in the published literature.

Kinase Inhibition (e.g., EGFR, MEK)

There is no available scientific literature to suggest that this compound has been evaluated as an inhibitor of Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase kinase (MEK), or any other kinases. While the inhibition of these kinases is a significant area of research in oncology, with numerous compounds being investigated, no studies have been published that specifically link this compound to this activity.

Anti-Infective Properties

A thorough search of scientific databases reveals no specific data on the anti-infective properties of this compound.

Antimicrobial Activity

There are no published studies detailing the testing of this compound against common bacterial or fungal strains. Therefore, no data on its potential antimicrobial activity is available.

Antitubercular Activity

No studies have been found that specifically investigate the efficacy of this compound against Mycobacterium tuberculosis. While compounds containing chlorophenyl and cyclopropyl (B3062369) motifs have been explored in the development of antitubercular agents, data for this exact compound is absent.

Antimalarial Activity

There is no direct evidence or published research to indicate that this compound possesses antimalarial properties. The search for its activity against Plasmodium species has yielded no results.

Anti-Cancer and Anti-Proliferative Effects

Specific studies on the anti-cancer and anti-proliferative effects of this compound have not been found in the available scientific literature. While the broader class of cyclopropylamines has been a subject of interest in medicinal chemistry for developing anti-cancer agents, no research has been published detailing the evaluation of this particular compound on cancer cell lines or in preclinical models.

Inhibition of Tumor Growth in Xenograft Models

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are crucial for evaluating the in vivo efficacy of potential anticancer agents. reactionbiology.comchampionsoncology.com These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing valuable data for preclinical development. reactionbiology.comnih.gov Studies utilizing xenografts have demonstrated that various compounds can effectively suppress tumor growth. researchgate.netresearchgate.net While specific data on this compound in xenograft models is not detailed in the provided search results, the methodology is well-established for assessing the anti-tumor potential of chemical compounds. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor family that regulates a multitude of cellular processes, including inflammation, cell survival, and immune responses. nih.govnih.gov The NF-κB signaling pathway can be activated by various stimuli, such as cytokines and pathogens, leading to the transcription of numerous genes. nih.govnih.gov Dysregulation of NF-κB signaling is implicated in various diseases, including inflammatory disorders and cancer. nih.govresearchgate.net Some compounds exert their therapeutic effects by modulating the NF-κB pathway. For instance, certain phytochemicals can inhibit the activation of IKK, the kinase responsible for activating NF-κB, or prevent the nuclear translocation of NF-κB subunits. researchgate.net The modulation of NF-κB is a key mechanism for the anti-inflammatory and neuroprotective effects of some therapeutic agents. researchgate.net

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells, and its induction is a primary mechanism of many anticancer therapies. nih.govmdpi.com This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. nih.gov Various compounds have been shown to induce apoptosis in cancer cells. For example, some synthetic derivatives can trigger apoptosis by activating caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov The process of apoptosis is often characterized by morphological changes such as chromatin condensation and DNA fragmentation. researchgate.net The ability of a compound to induce apoptosis in cancer cells is a significant indicator of its potential as a chemotherapeutic agent. mdpi.comnih.govmdpi.com

Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of various diseases, including bacterial infections and cancer. nih.govmdpi.com Resistance can arise through several mechanisms, such as mutations in the drug's target, increased drug efflux from the cell, or enzymatic inactivation of the drug. nih.gov In cancer, resistance to chemotherapy can be multifactorial. nih.gov Overcoming these resistance mechanisms is a critical goal in drug development. Some strategies involve the development of new compounds that are not affected by existing resistance mechanisms or the use of combination therapies to target multiple pathways simultaneously. nih.govnih.gov

Anti-Inflammatory Effects

Inflammation is a protective response of the body to injury or infection, but chronic or excessive inflammation can contribute to various diseases. nih.govmdpi.com Many compounds exhibit anti-inflammatory properties by targeting key mediators of the inflammatory process. mdpi.com For instance, some pyrazole (B372694) derivatives have been shown to possess potent anti-inflammatory and analgesic properties by inhibiting factors that increase vascular permeability. nih.gov The anti-inflammatory effects of certain compounds are attributed to their ability to stabilize biological membranes. nih.gov The evaluation of anti-inflammatory activity is often conducted using models such as carrageenan-induced paw edema in rats. nih.gov

Neuroprotective Properties

Neuroprotection refers to the strategies and mechanisms able to defend the central nervous system against neuronal injury and degeneration in acute or chronic disorders. Some compounds have shown potential neuroprotective effects. For instance, certain 4-thiazolidinone-1,3,5-triazine hybrids have been found to exert a neuroprotective effect in mice by reducing inflammation, oxidative stress, and apoptosis. researchgate.net The neuroprotective actions of some agents are linked to the modulation of signaling pathways like NF-κB. researchgate.net

Ion Channel Modulation (e.g., CFTR, hERG)

Ion channels are crucial for a wide range of physiological processes, and their modulation by pharmacological agents can have significant therapeutic implications. nih.govresearchgate.netnih.gov

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. nih.govresearchgate.netnih.gov Mutations in the CFTR gene cause cystic fibrosis, a life-shortening genetic disease. nih.govnih.gov The function of the CFTR channel is to regulate the depth of the airway surface liquid layer, which is essential for protecting the lungs. youtube.com

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel that is critical for cardiac repolarization. nih.govnih.gov Inhibition of the hERG channel by various drugs can lead to a potentially fatal cardiac arrhythmia known as torsade de pointes. nih.govresearchgate.netepfl.ch Therefore, assessing the interaction of new chemical entities with the hERG channel is a critical step in drug safety evaluation. sophion.com The blocking of hERG channels is state-dependent, with a higher affinity for the open state of the channel. epfl.ch

Mechanisms of Action and Molecular Interactions

Ligand-Target Binding Interactions

The interaction between a small molecule, or ligand, and its biological target, typically a protein, is the foundational event for its pharmacological effect. These interactions can occur at the primary binding site (orthosteric site) or at a secondary, regulatory site (allosteric site).

While specific receptor binding studies for 1-(3-Chlorophenyl)cyclopropanamine are not extensively documented, the broader class of arylcyclopropylamines has been a subject of interest in medicinal chemistry. The nature of the phenyl and cyclopropyl (B3062369) groups suggests potential interactions with hydrophobic pockets within receptor binding sites. The nitrogen atom of the cyclopropanamine can act as a hydrogen bond donor, a common feature in ligand-receptor interactions.

A significant body of research points to arylcyclopropylamines as potent inhibitors of flavin-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. nih.govnih.gov LSD1 plays a crucial role in epigenetic regulation by demethylating histone proteins. The inhibitory mechanism of arylcyclopropylamines against LSD1 is believed to be covalent and irreversible. nih.gov

The proposed mechanism involves the oxidation of the cyclopropylamine (B47189) moiety by the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. This oxidation generates a reactive cyclopropylimine intermediate which then forms a covalent adduct with the FAD, leading to the inactivation of the enzyme. nih.gov The active site of LSD1 contains a hydrophobic pocket that can accommodate the aryl group of the inhibitor, contributing to the binding affinity and proper orientation for the chemical reaction to occur.

Influence on Intracellular Signaling Pathways

By inhibiting enzymes like LSD1, this compound could indirectly influence a multitude of intracellular signaling pathways. LSD1 is a key regulator of gene expression, and its inhibition can lead to changes in the methylation status of histones, thereby altering the transcription of various genes. This can impact pathways involved in cell proliferation, differentiation, and apoptosis. For instance, the inhibition of LSD1 has been shown to induce the expression of tumor suppressor genes, highlighting its potential in cancer therapy.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary active site, causing a conformational change that alters the target's activity. While the primary mechanism for arylcyclopropylamines like this compound is often direct enzyme inhibition, the possibility of allosteric modulation cannot be entirely ruled out without specific studies. The structural complexity of the molecule could allow for interactions with allosteric sites on various proteins, leading to more subtle, modulatory effects on their function.

Stereochemical Implications in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. mdpi.comnih.gov For cyclopropylamine derivatives, the stereoisomers (different spatial arrangements) can exhibit significantly different potencies and selectivities for their biological targets. nih.gov The cyclopropane (B1198618) ring in this compound introduces chirality, meaning it can exist as different stereoisomers.

Research on related compounds has shown that while different stereoisomers may inhibit the target enzyme, they can form different types of covalent adducts with the FAD cofactor. nih.gov This suggests that the precise orientation of the molecule within the active site, dictated by its stereochemistry, is crucial for the specifics of the chemical interaction. The biological activity of this compound would therefore be highly dependent on which stereoisomer is being considered.

Structural Basis of Selectivity and Potency

The selectivity and potency of a drug molecule are determined by the fine details of its chemical structure. For arylcyclopropylamine derivatives, structure-activity relationship (SAR) studies have provided valuable insights. nih.gov

The nature and position of the substituent on the phenyl ring can significantly influence the compound's activity. The presence of a chloro group at the meta-position of the phenyl ring in this compound is expected to impact its electronic properties and steric profile. This, in turn, can affect its binding affinity to the target enzyme and its reactivity. Studies on similar compounds have shown that substitutions on the aryl ring can modulate the potency and selectivity against different enzymes. researchgate.net

The cyclopropylamine moiety is the key functional group responsible for the covalent inhibition of flavin-dependent enzymes. Modifications to this group would likely have a profound effect on the compound's mechanism of action. The combination of the rigid cyclopropane ring and the substituted phenyl group provides a specific three-dimensional shape that is recognized by the enzyme's active site, forming the basis for its potency and selectivity.

Interactive Data Table: Activity of Related Arylcyclopropylamine LSD1 Inhibitors

To illustrate the structure-activity relationships within this class of compounds, the following table presents the inhibitory activity (IC50 values) of several arylcyclopropylamine derivatives against LSD1. Note that these are related compounds, and data for this compound itself is not currently available in the public domain.

CompoundAryl SubstitutionLSD1 IC50 (nM)
Tranylcypromine (B92988)Unsubstituted Phenyl~200,000
Compound A4-Fluorophenyl1,600
Compound B4-Chlorophenyl800
Compound C3,4-Dichlorophenyl300

This data is illustrative and compiled from various medicinal chemistry literature sources for the purpose of demonstrating structure-activity relationships.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Target Identification and Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen for potential drug candidates.

In studies of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, a close structural analog of 1-(3-chlorophenyl)cyclopropanamine, molecular docking has been employed to investigate their binding modes with the dopamine (B1211576) D3 receptor (D3R), a key target for neurological and psychiatric disorders. These studies reveal how the cyclopropylamine (B47189) core and its substituents fit into the receptor's binding pocket.

Key Findings from Docking Studies of Arylcyclopropylamine Analogs:

Binding Pocket Interactions: Docking simulations show that these compounds can stably fit within the active pockets of the D3R. nih.gov

Crucial Residues: The aryl group (the phenyl ring) of the ligand often forms important hydrophobic interactions through π-π stacking with aromatic residues in the receptor, such as phenylalanine (PHE345, PHE346). nih.gov

Ligand Design: Based on docking results, new derivatives can be designed to enhance these interactions. For example, by analyzing the steric and electrostatic fields within the binding site, modifications can be proposed to improve binding affinity and selectivity for the target receptor over others, like the D2 receptor. nih.gov

A typical molecular docking workflow involves preparing the 3D structures of the ligand and the target protein, defining a "docking box" around the active site, and then using a scoring function to rank the different binding poses.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. scienceopen.comyoutube.com This technique allows researchers to observe the conformational changes of a ligand-receptor complex, assess its stability, and understand the energetic basis of the interaction. nih.gov

For arylcyclopropylamine derivatives, MD simulations have been used to complement molecular docking studies by validating the stability of the predicted binding poses. nih.gov A 300-nanosecond simulation of PCPMA derivatives docked into the D3 receptor was performed to confirm that the ligands remain stably bound within the active site and to analyze the persistence of key interactions over time. nih.gov

Insights from MD Simulations:

Complex Stability: MD simulations can confirm that the initial docking pose is energetically favorable and that the ligand does not dissociate from the receptor during the simulation period. mdpi.com

Interaction Dynamics: These simulations reveal the dynamic nature of hydrogen bonds and hydrophobic contacts, showing which interactions are most critical for maintaining the stability of the complex. nih.gov

Conformational Changes: Both the ligand and the receptor can undergo conformational adjustments upon binding. MD simulations capture these changes, providing a more realistic model of the biological system. youtube.com

Quantum Chemical Calculations (e.g., Density Functional Theory) in Mechanistic Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules, allowing for the prediction of various properties like molecular geometries, reaction energies, and spectroscopic data. youtube.comaps.org These methods are invaluable for elucidating reaction mechanisms.

In the context of arylcyclopropylamines, DFT calculations have been used to explore the mechanistic pathways of their chemical reactions. For instance, theoretical studies on the [3+2] photocycloaddition of N-aryl cyclopropylamines with olefins used DFT to understand the stereochemistry-determining steps of the reaction. rsc.org

Applications of DFT in Mechanistic Studies:

Reaction Pathways: DFT can be used to model the transition states and intermediates of a reaction, helping to determine the most likely mechanistic pathway. rsc.org

Energy Calculations: The energies of reactants, products, and transition states can be calculated to determine reaction barriers and thermodynamics.

Electronic Properties: DFT is used to compute properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic behavior. researchgate.net

Computational MethodApplication for Arylcyclopropylamine ClassKey Insights
Molecular Docking Predicting binding modes in receptors (e.g., Dopamine D3R)Identification of key interacting amino acid residues; guidance for designing more potent and selective ligands. nih.gov
Molecular Dynamics Assessing the stability of ligand-receptor complexes over timeConfirmation of stable binding poses; understanding the dynamic nature of molecular interactions. nih.gov
DFT Calculations Elucidating chemical reaction mechanismsModeling of transition states and intermediates; prediction of reaction stereochemistry and energetics. rsc.org

Virtual Screening and Library Design

Virtual screening is a computational approach used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govwuxibiology.com This process can involve filtering based on physicochemical properties, pharmacophore models, or structure-based docking.

Libraries of compounds based on the this compound scaffold can be designed and virtually screened against various biological targets. The known activity of arylcyclopropylamines as inhibitors of enzymes like Lysine-Specific Demethylase 1 (KDM1A) makes this target highly relevant for such screening campaigns. nih.gov

Process of Virtual Screening and Library Design:

Scaffold Selection: A core structure, such as arylcyclopropylamine, is chosen.

Library Enumeration: A virtual library is created by computationally adding a wide variety of chemical groups (R-groups) to the scaffold. unistra.fr These libraries can contain millions or even billions of virtual compounds. nih.gov

Screening Cascade: The library is filtered using progressively more computationally intensive methods. A common workflow starts with rule-based filters (like Lipinski's rule of five), followed by pharmacophore matching, and finally, molecular docking of the most promising candidates into the target's active site. nih.gov

This approach allows researchers to prioritize a smaller, more manageable number of compounds for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. wuxibiology.com

Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. sciepub.com

For the arylcyclopropylamine class of molecules, 3D-QSAR studies have been successfully developed to predict their binding affinity to the dopamine D3 receptor. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models.

CoMFA: This method correlates the biological activity of molecules with their 3D steric and electrostatic fields.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

These models generate contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to increase or decrease biological activity. For example, a map might indicate that a bulky, electropositive group at a specific position would enhance binding affinity.

Statistical Validation of QSAR Models for PCPMA Derivatives nih.gov

Modelq² (Cross-validated R²)r² (Non-cross-validated R²)Field Contributions
CoMFA 0.6070.981Steric, Electrostatic
CoMSIA 0.6430.899Steric, Hydrophobic

The statistical robustness of these models (indicated by high q² and r² values) demonstrates their predictive power. Such models serve as powerful tools for predicting the activity of newly designed compounds before they are synthesized, guiding lead optimization efforts. nih.gov

Derivatives and Analogues: Synthesis and Research Applications

Arylcyclopropanamine Analogues

The arylcyclopropanamine scaffold is a versatile starting point for generating bioactive molecules. researchgate.net The inherent characteristics of the cyclopropane (B1198618) ring—such as the coplanarity of its carbon atoms, short and strong C-C and C-H bonds, and enhanced π-character—make it a valuable component in drug design. acs.org Phenylcyclopropylamine and its derivatives are considered key intermediates in the synthesis of numerous biologically active compounds. researchgate.net Synthetic strategies to create these analogues are diverse and include methods like the catalytic cyclopropanation of alkenes. researchgate.net The development of these analogues is driven by the need for novel fragments and building blocks that possess desirable physicochemical properties and can explore new areas of chemical space for drug discovery. nih.gov

Substituted Cyclopropanamine Derivatives

Modifications to the cyclopropylamine (B47189) core have led to the discovery of compounds with specific biological activities. Research has focused on introducing various substituents to the cyclopropyl (B3062369) ring or the associated aryl group to modulate the compound's interaction with biological targets.

One area of investigation involves the synthesis of 1-substituted cyclopropylamine derivatives as potential inhibitors of the histone demethylase KDM1A, an attractive therapeutic target for cancer treatment. nih.gov Studies have shown that introducing bulkier substituents onto the cyclopropylamine ring can lead to increased selectivity against human monoamine oxidases MAO A and MAO B, while still covalently inhibiting KDM1A. nih.gov

Another approach involves the substitution of the phenyl ring. For instance, fluorinated cyclopropylmethylamine derivatives have been synthesized and evaluated for their effects on serotonin (B10506) receptors. nih.gov By constructing the cyclopropane ring through a transition metal-catalyzed cycloaddition, researchers have developed selective serotonin 2C (5-HT2C) receptor agonists. nih.gov This highlights how specific substitutions on the aryl moiety can fine-tune the pharmacological profile of the cyclopropanamine scaffold. nih.gov

Derivative ClassSubstitution PatternResearch Application / FindingReference
1-Substituted CyclopropylaminesBulky substituents on the cyclopropyl ringAct as irreversible inhibitors of histone demethylase KDM1A with increased selectivity against MAO A and MAO B. nih.gov nih.gov
Fluorinated CyclopropylmethylaminesFluorine substituents on the phenyl ringIdentified as selective serotonin 2C (5-HT2C) receptor agonists. nih.gov nih.gov

Cyclopropane Sulfonamide Derivatives

The incorporation of a sulfonamide group is a common strategy in medicinal chemistry to improve the properties of a lead compound. ontosight.ai In the context of cyclopropane derivatives, cyclopropyl amides can be oxidized to their corresponding sulfones, generating compounds with physicochemical properties desirable for drug discovery. nih.gov The synthesis of these cyclopropane sulfonamide derivatives often utilizes versatile building blocks like cyclopropanesulfonamide (B116046) itself. researchgate.net Sulfonamides are known to be present in a wide range of biologically active molecules, and their inclusion can impart specific therapeutic properties. ontosight.aiwisdomlib.org The use of cyclopropanes and their derivatives in organic synthesis is extensive, with various methods developed for their preparation. acs.org

Cyclopropylamino-linking Diarylpyrimidines

A notable application of the cyclopropanamine moiety is in the creation of diarylpyrimidine (DAPY) derivatives. Researchers have designed and synthesized a series of novel DAPY analogues where a cyclopropylamino group serves as a linker between the central pyrimidine (B1678525) ring and an aryl wing. researchgate.netnih.gov These compounds have been evaluated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. researchgate.netnih.gov

The synthesis involves modifying the linker between the pyrimidine core and the aryl group, a strategy that has proven effective in enhancing anti-drug resistance effects. researchgate.net Several of these cyclopropylamino-linking diarylpyrimidines have demonstrated moderate to potent activity against wild-type HIV-1. nih.gov

CompoundDescriptionBiological Activity (IC₅₀)Selectivity Index (SI)Reference
4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile (1e)A diarylpyrimidine with a cyclopropylamino linker.0.099 μM (against WT HIV-1)2302 researchgate.netnih.gov

These findings suggest that the cyclopropylamino linker is a beneficial structural element for enhancing anti-HIV activity. researchgate.net This class of compounds is also being investigated as kinase inhibitors for other therapeutic areas, such as oncology, by targeting enzymes like IGF1R and EGFR. nih.govmdpi.com

Cyclopropylmethylamide-Containing Compounds

Amide derivatives that include a cyclopropane structure are another important class of compounds with significant biological potential. nih.gov The cyclopropylmethylamide moiety is incorporated into molecules to enhance properties such as metabolic stability and receptor affinity. nih.gov Researchers have synthesized and evaluated numerous amide derivatives containing cyclopropane for a range of applications, including antimicrobial and antifungal activities. nih.gov The synthesis of these compounds can be achieved through various methods, including the derivatization of bifunctional cyclopropane precursors. nih.gov The stability and unique three-dimensional structure of the cyclopropane ring make it a valuable bioisostere for carbon-carbon double bonds in drug design. nih.gov

Hybrid Molecules Incorporating the Cyclopropanamine Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.govnih.gov This approach aims to create hybrid entities capable of modulating multiple biological targets, which can lead to improved efficacy or a better resistance profile. nih.gov The cyclopropanamine moiety is a valuable building block for creating such hybrid molecules.

For example, the cyclopropylamino-linking diarylpyrimidines discussed previously can be considered hybrid molecules. researchgate.netnih.gov They merge the structural features of a cyclopropanamine with a diarylpyrimidine scaffold, a known pharmacophore in kinase and reverse transcriptase inhibition. researchgate.netnih.gov This combination results in a new chemical entity with potent anti-HIV activity. researchgate.netnih.gov The development of hybrid molecules is a growing area of research for treating a wide range of diseases, including cancer, and infectious diseases like malaria and tuberculosis. nih.govnih.gov

Application in Agrochemical Research

The cyclopropane scaffold is not only relevant in medicine but also in agriculture. Derivatives of cyclopropane carboxylic acid have been developed for the control of plant and animal pests. google.com The unique chemical properties of these compounds make them effective active ingredients in insecticidal compositions. google.com

Furthermore, sulfonate derivatives, which can be synthesized to include a cyclopropane ring, have been widely studied for their use as insecticides and fungicides. nih.gov These compounds can readily cross the plant cuticle to exert their biological effects. nih.gov Research has shown that certain sulfonate derivatives bearing an amide unit exhibit high mortality rates against agricultural pests like Plutella xylostella. nih.gov

Interestingly, sulfonamides can also impact plant physiology directly. They can act as inhibitors of the plant enzyme dihydropteroate (B1496061) synthase (DHPS), which is involved in folate biosynthesis. nih.gov This inhibition can affect the early growth and development of certain crop seedlings, indicating that these chemical structures can have complex interactions within agricultural systems. nih.gov

Application in Advanced Material Science

Currently, there is a lack of specific, publicly available research detailing the direct application of 1-(3-Chlorophenyl)cyclopropanamine or its immediate derivatives and analogues in the field of advanced material science. While chemical suppliers list this compound as relevant to material science, dedicated studies focusing on its incorporation into advanced materials, such as polymers or nanomaterials, and the resulting properties, are not readily found in the scientific literature.

The unique structure of this compound, featuring a reactive primary amine, a rigid cyclopropyl group, and a substituted aromatic ring, suggests its potential as a monomer or modifying agent in the synthesis of novel materials. The presence of the chlorophenyl group could, in theory, impart specific properties such as flame retardancy or altered electronic characteristics to a polymer backbone. The cyclopropylamine moiety offers a rigid, three-dimensional structural element that could influence the thermal and mechanical properties of a material.

However, without dedicated research and published findings, any discussion on its role in advanced material science remains speculative. The synthesis of derivatives and their subsequent polymerization or incorporation into material matrices would be the necessary first steps to explore these possibilities. Such research would need to investigate the reactivity of the amine group in polymerization reactions, the stability of the cyclopropyl ring under various processing conditions, and the ultimate impact of the entire structural unit on the material's performance.

Detailed research findings and data tables for the application of this compound in advanced material science are not available at this time.

Future Research Directions and Challenges

Exploration of Novel Biological Targets

While phenylcyclopropylamines are historically recognized as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial targets for treating depression, future research is expanding to novel biological targets. wikipedia.orgpatsnap.com The rigid, strained cyclopropyl (B3062369) ring imparts unique conformational and electronic properties that can be exploited for interaction with a variety of enzymes and receptors. longdom.orgresearchgate.net

A significant area of exploration is in oncology. Researchers have identified the histone demethylase KDM1A (also known as LSD1) as a key therapeutic target in cancer. nih.gov Derivatives of the cyclopropylamine (B47189) scaffold have been synthesized and evaluated as irreversible inhibitors of KDM1A. nih.govacs.org This line of inquiry seeks to develop new epigenetic therapies for various cancers by modulating gene expression. nih.gov

Furthermore, the antiviral potential of cyclopropylamine-based compounds is an emerging field. credenceresearch.com The unique geometry of these molecules is being explored for its ability to inhibit viral replication processes, with active research targeting viruses such as influenza, hepatitis, and coronaviruses. credenceresearch.com The development of compounds derived from 1-(3-chlorophenyl)cyclopropanamine could offer new therapeutic avenues for infectious diseases.

Development of Highly Selective Agents

A major challenge and research focus is the development of agents with high selectivity for a single biological target to minimize off-target effects. researchgate.net For compounds targeting MAOs, selectivity between the MAO-A and MAO-B isoenzymes is critical. mdpi.com Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a strategy for treating neurodegenerative conditions like Parkinson's disease. mdpi.comoup.com The design of future derivatives of this compound will involve fine-tuning the molecular structure to achieve high selectivity for one isoenzyme over the other. oup.comnih.gov

When exploring novel targets like KDM1A, selectivity against the classical MAO targets becomes paramount. Research has shown that structural modifications to the cyclopropylamine core can significantly influence selectivity. For instance, the introduction of bulkier substituents on the cyclopropyl ring has been found to increase selectivity for KDM1A over MAO-A and MAO-B. nih.gov Conversely, another study demonstrated that cis-cyclopropylamines bearing an alkoxy substituent were highly selective for MAO-B and showed no inhibition of LSD1, highlighting how stereochemistry and substitution patterns can be tuned to direct target engagement. nih.gov

Future structure-activity relationship (SAR) studies will be crucial. By systematically altering the substitution on the phenyl ring and the cyclopropyl moiety of the this compound scaffold, researchers aim to create a portfolio of highly selective inhibitors for various targets. nih.govchapman.edu

Table 1: Strategies for Enhancing Selectivity of Cyclopropylamine Derivatives
Structural Modification StrategyTargetObserved OutcomeReference
Introduction of bulky substituents on the cyclopropyl ringKDM1A (LSD1)Increased selectivity for KDM1A over MAO-A and MAO-B. nih.gov
Use of cis-alkoxy substituted cyclopropylaminesMAO-BSelective irreversible inhibition of MAO-B with no observed inhibition of LSD1. nih.gov
Molecular hybridization with other pharmacophores (e.g., carboxamide)MAO-BDevelopment of new classes of selective and reversible MAO-B inhibitors. oup.com
Targeting specific amino acid residues (e.g., Tyr326) in the active siteMAO-BInteraction with key residues can act as a determinant for high inhibitor selectivity. mdpi.com

Addressing Drug Resistance Mechanisms

As with any therapeutic agent, the potential for the development of drug resistance is a significant challenge that must be preemptively addressed. mdpi.com In both oncology and infectious diseases, resistance can emerge through various mechanisms, including target mutation, pathway reactivation, or increased drug efflux from the cell. nih.gov

A key mechanism of multidrug resistance is the action of efflux pumps, which are membrane transporters that actively expel therapeutic compounds from the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov The P-glycoprotein (P-gp) is a well-known efflux pump. One of the future challenges is to design this compound derivatives that can evade recognition by these pumps. The cyclopropyl fragment itself has been noted for its ability to alter a drug's physicochemical properties, such as its pKa, which can in some cases reduce its efflux ratio. researchgate.netacs.org Future research will focus on optimizing these properties.

Another strategy is the co-administration of an efflux pump inhibitor (EPI) with the primary therapeutic agent. mdpi.com This approach involves discovering and developing compounds that can block the action of efflux pumps, thereby restoring or enhancing the activity of the main drug. Future work could involve screening for EPIs to be used in combination with bioactive derivatives of this compound.

Integration of Advanced Computational Methodologies

Modern drug discovery heavily relies on the integration of advanced computational methods to accelerate the design and optimization of new drug candidates. researchgate.net For derivatives of this compound, these methodologies are critical for predicting biological activity, understanding drug-target interactions, and optimizing pharmacokinetic properties.

Techniques such as structure-based virtual screening (SBVS) and molecular docking are being used to identify new chemical classes of MAO-B inhibitors and to understand the key interactions within the enzyme's active site. mdpi.comnih.gov These computational tools allow researchers to virtually screen large libraries of compounds and prioritize those with the highest predicted affinity and selectivity, saving significant time and resources. nih.gov

Table 2: Application of Computational Methods in Cyclopropylamine Drug Development
Computational MethodApplicationBenefitReference
Molecular DockingPredicting binding modes and affinity of inhibitors in the active sites of MAO-A, MAO-B, and LSD1.Provides insights into structure-activity relationships and mechanisms of selectivity. mdpi.comnih.gov
Structure-Based Virtual Screening (SBVS)Screening large chemical libraries for potential hits against a specific biological target.Accelerates hit discovery and lead identification. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Establishing a mathematical relationship between chemical structure and biological activity.Predicts the activity of novel compounds and aids in lead optimization. nih.gov
AI-Driven Design PlatformsUtilizing machine learning to generate and screen novel molecular scaffolds.Supports rapid ideation and prediction of synthetic feasibility for new drug candidates. credenceresearch.com

Discovery of New Synthetic Pathways for Complex Derivatives

The synthesis of complex derivatives of this compound is essential for conducting thorough structure-activity relationship studies and for discovering candidates with improved properties. A significant challenge lies in developing efficient, versatile, and scalable synthetic routes.

A promising advancement is the use of C-H activation strategies. nih.govrsc.org This modern synthetic approach allows for the direct functionalization of carbon-hydrogen bonds on the aryl ring, enabling the rapid creation of a diverse library of arylcyclopropylamines from a common starting material. nih.govrsc.org This method bypasses more traditional, multi-step synthetic sequences and significantly accelerates the exploration of the chemical space around the core scaffold. rsc.org By applying this technique, researchers were able to rapidly synthesize over 45 derivatives to study their activity as LSD1 inhibitors. nih.gov

Future research in this area will focus on developing even more sustainable and "green" synthetic protocols, potentially utilizing microwave-assisted or sonochemical methods to reduce reaction times and the use of hazardous solvents. The discovery of novel catalytic systems will be key to accessing previously unattainable complex derivatives for biological evaluation.

Translational Research Opportunities

Translating a promising compound from the laboratory to clinical use is a long and complex process fraught with challenges. nih.govdrugdiscoverynews.com For derivatives of this compound, significant opportunities lie in their potential to address unmet medical needs in oncology and neurodegenerative diseases. However, the path forward requires overcoming several translational hurdles. cas.org

One of the primary challenges in drug development is the poor predictive validity of preclinical animal models for human diseases. nih.govcas.org A lack of robust biomarkers for target engagement and therapeutic response further complicates early-phase clinical trials. Future success will depend on developing better preclinical models and identifying reliable biomarkers to de-risk clinical development.

The cyclopropyl fragment itself is increasingly recognized as a valuable component in drug design for improving the chances of clinical success. researchgate.netacs.org It can enhance metabolic stability, increase brain permeability, and reduce plasma clearance, all of which are desirable pharmacokinetic properties that can help a drug candidate advance through preclinical and clinical development. researchgate.netacs.org The key opportunity for this class of compounds is to leverage these intrinsic properties while carefully navigating the challenges of clinical translation, including patient stratification and demonstrating a clear benefit over existing therapies. nih.gov Collaboration between academic researchers, industry, and regulatory bodies will be essential to successfully translate the therapeutic potential of these compounds into approved medicines. drugdiscoverynews.com

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)cyclopropanamine?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. A common approach includes:
  • Step 1 : Introduction of the cyclopropane ring via [2+1] cycloaddition using diazomethane or Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) to a substituted styrene intermediate.
  • Step 2 : Functionalization of the phenyl ring with a chlorine substituent at the 3-position using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) .
  • Step 3 : Amination of the cyclopropane ring via reductive amination or nitrile reduction, depending on precursor design .
    Key reagents include LiAlH₄ for reduction steps and KMnO₄ for oxidation of intermediates .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm cyclopropane ring protons (δ ~0.5–2.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). The chlorine substituent induces distinct splitting patterns in the aromatic region .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₉H₁₁ClN: 168.06) and fragmentation patterns .
  • HPLC/GC : Quantify purity (>95%) using reverse-phase HPLC with UV detection or GC with flame ionization detection .

Q. What are the stability considerations for handling this compound?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. The compound is hygroscopic and may form hydrochloride salts in humid conditions .
  • Reactivity : Avoid strong oxidizing agents (e.g., HNO₃) and elevated temperatures (>100°C) to prevent ring-opening reactions of the cyclopropane moiety .

Advanced Research Questions

Q. How can researchers optimize the yield of cyclopropanation in synthetic routes?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Rh₂(OAc)₄) to enhance stereoselectivity during cyclopropanation .
  • Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize reactive intermediates and minimize side reactions.
  • Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. What strategies are used to assess the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against monoamine oxidases (MAOs) or neurotransmitter transporters (e.g., SERT) using fluorogenic substrates or radiolabeled ligands .
  • Toxicity Profiling : Conduct in vitro cytotoxicity tests (e.g., MTT assay) on human cell lines (HEK-293, HepG2) to establish IC₅₀ values .
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation and identify metabolic hotspots .

Q. How should researchers address contradictions in reported reactivity data for derivatives of this compound?

  • Methodological Answer :
  • Comparative Reaction Studies : Replicate conflicting protocols (e.g., nitration vs. halogenation conditions from and ) under controlled variables (temperature, solvent, catalyst).
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict regioselectivity in electrophilic substitutions and validate experimental outcomes .
  • Cross-Validation : Use multiple characterization techniques (X-ray crystallography, 2D NMR) to resolve structural ambiguities in reactive intermediates .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or distillation for large batches .
  • Safety Protocols : Implement explosion-proof equipment for diazomethane handling and rigorous waste management for chlorinated byproducts .
  • Batch Consistency : Use process analytical technology (PAT) to monitor critical quality attributes (CQAs) like enantiomeric excess and residual solvents .

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Feasible Synthetic Routes

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1-(3-Chlorophenyl)cyclopropanamine
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1-(3-Chlorophenyl)cyclopropanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.